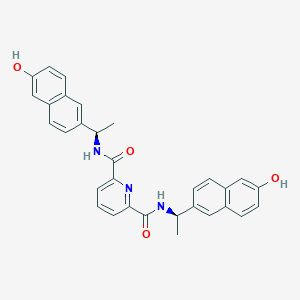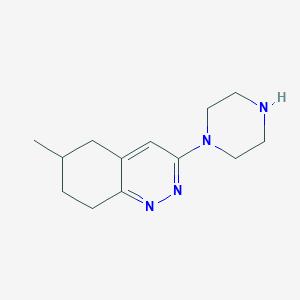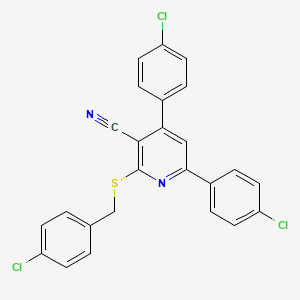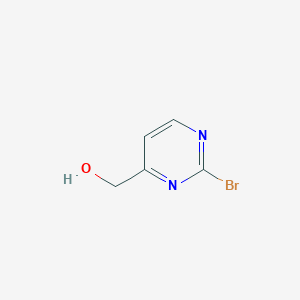
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the imidazole ring. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted imidazole derivatives .
Scientific Research Applications
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Pyridine: Shares the pyridine ring but lacks the imidazole moiety.
Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.
Uniqueness
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate is unique due to its combination of the imidazole and pyridine rings, along with the tert-butyl and aminomethyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like imidazole or pyridine .
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate |
InChI |
InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)18-9-10(8-15)17-12(18)11-6-4-5-7-16-11/h4-7,10H,8-9,15H2,1-3H3/t10-/m0/s1 |
InChI Key |
HZDHHHNFLXBAFZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](N=C1C2=CC=CC=N2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N=C1C2=CC=CC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)






![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)

